molecular formula C12H16O3 B13900983 (5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol

(5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol

Cat. No.: B13900983
M. Wt: 208.25 g/mol
InChI Key: GYAQHAIVLJTMHL-UHFFFAOYSA-N
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Description

(5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, two methyl groups at the 3-position, and a hydroxymethyl group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst can yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or alkane.

Scientific Research Applications

(5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5-methoxy-3-methyl-1-benzofuran-2-yl)(pyridin-2-yl)methanamine: This compound has a similar benzofuran core but differs in the substituents attached to the ring.

    Omeprazole: Although structurally different, omeprazole contains a methoxy group and a benzofuran-like structure.

Uniqueness

(5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, two methyl groups, and a hydroxymethyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(5-methoxy-3,3-dimethyl-2H-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C12H16O3/c1-12(2)9-6-8(14-3)4-5-10(9)15-11(12)7-13/h4-6,11,13H,7H2,1-3H3

InChI Key

GYAQHAIVLJTMHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2=C1C=C(C=C2)OC)CO)C

Origin of Product

United States

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